1-(1-Phenylvinyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylvinyl)naphthalene is an organic compound with the molecular formula C18H14 It is a derivative of naphthalene, where a phenylvinyl group is attached to the first carbon of the naphthalene ring
Preparation Methods
The synthesis of 1-(1-Phenylvinyl)naphthalene typically involves the following methods:
Grignard Reaction: One common synthetic route involves the reaction of phenylmagnesium bromide with 1-naphthaldehyde, followed by dehydration to yield this compound.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between 1-bromonaphthalene and styrene boronic acid in the presence of a palladium catalyst.
Chemical Reactions Analysis
1-(1-Phenylvinyl)naphthalene undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like palladium.
Scientific Research Applications
1-(1-Phenylvinyl)naphthalene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Material Science: It is utilized in the synthesis of polymers and copolymers with unique electronic and optical properties.
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of 1-(1-Phenylvinyl)naphthalene involves its interaction with various molecular targets and pathways:
Photophysical Interactions: The compound exhibits strong photoluminescence, making it useful in optoelectronic applications.
Chemical Reactivity: Its ability to undergo oxidation, reduction, and substitution reactions allows it to interact with different chemical species, leading to the formation of various products.
Comparison with Similar Compounds
1-(1-Phenylvinyl)naphthalene can be compared with other similar compounds such as:
1-Phenylnaphthalene: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
1-(2-Phenylethyl)naphthalene: This compound has an ethyl group instead of a vinyl group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its vinyl group, which imparts distinct reactivity and photophysical properties compared to its analogs.
Properties
CAS No. |
28358-65-8 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-(1-phenylethenyl)naphthalene |
InChI |
InChI=1S/C18H14/c1-14(15-8-3-2-4-9-15)17-13-7-11-16-10-5-6-12-18(16)17/h2-13H,1H2 |
InChI Key |
DMMHJGCQMUODLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.